molecular formula C14H13ClFN3O2S B2819804 N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251593-51-7

N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide

Cat. No. B2819804
M. Wt: 341.79
InChI Key: OWTIOSPNCIUPHG-UHFFFAOYSA-N
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Description

The compound “N~4~-(3-chloro-4-fluorobenzyl)-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide” appears to be a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The molecule also has a benzyl group attached to the nitrogen atom, which is substituted with chlorine and fluorine atoms. Additionally, it has two carboxamide groups attached to the thiazole ring and an ethyl group attached to the secondary nitrogen atom.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the benzyl group, and finally the attachment of the carboxamide groups. The exact synthesis process would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, oxygen, sulfur, chlorine, and fluorine would likely result in regions of partial positive and negative charge, leading to polar characteristics. The benzyl group would likely contribute to the compound’s hydrophobic properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide groups might be susceptible to hydrolysis under acidic or basic conditions. The benzyl group could potentially undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the chlorine and fluorine atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Its solubility would likely be influenced by the polar carboxamide groups and the nonpolar benzyl group. The presence of the halogens might increase its density and boiling point compared to similar-sized organic compounds.


Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

Future research could explore the potential biological activities of this compound, as well as optimize its synthesis process. Additionally, studies could investigate its physical and chemical properties in more detail.


Please note that this analysis is based on the structure of the compound and general chemical principles, and may not accurately represent the actual properties or behaviors of the compound. For accurate information, experimental data and studies would be needed.


properties

IUPAC Name

4-N-[(3-chloro-4-fluorophenyl)methyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2S/c1-2-17-13(21)14-19-11(7-22-14)12(20)18-6-8-3-4-10(16)9(15)5-8/h3-5,7H,2,6H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTIOSPNCIUPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-chloro-4-fluorobenzyl)-N2-ethylthiazole-2,4-dicarboxamide

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